molecular formula C10H10N2O B1343906 2(1H)-Quinolinone, 7-amino-3-methyl- CAS No. 124954-81-0

2(1H)-Quinolinone, 7-amino-3-methyl-

Cat. No.: B1343906
CAS No.: 124954-81-0
M. Wt: 174.2 g/mol
InChI Key: VEDVJVAYVZATQQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of 2(1H)-Quinolinone, 7-amino-3-methyl- is intrinsically linked to the broader discovery and evolution of quinolone compounds that began in the early 1960s. The quinolone class of compounds originated from an unexpected discovery during the synthesis of antimalarial agents, specifically during the production of chloroquine. The first quinolone antibiotic, nalidixic acid, was discovered as an impurity in the chemical manufacture of chloroquine, demonstrating antibacterial activity against Gram-negative bacteria, though its potency and antimicrobial spectrum were initially limited for therapeutic applications.

George Lesher and his colleagues at Sterling Drug were instrumental in the early development of quinolone chemistry. As part of their systematic study in the late 1950s aimed at identifying by-products of chloroquine synthesis, Lesher isolated and characterized 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This by-product exhibited modest antibacterial properties and served as the lead structure for designing and synthesizing additional analogs, including the 1,8-naphthyridine analog nalidixic acid. The work of Lesher established the foundation for understanding the structural requirements necessary for biological activity within the quinolone framework.

Parallel developments occurred at Imperial Chemical Industries, where Walter Hepworth and his collaborators were investigating quinolone structures during the same period. Hepworth was listed as co-inventor on several antibacterial quinolone patents published in the late 1950s, particularly focusing on 6-nitro-3-carboxy substituted quinolones. The systematic exploration of different substitution patterns during this era laid the groundwork for understanding how modifications to the quinolone core structure could influence biological and chemical properties.

The evolution from these early discoveries to more specialized derivatives like 2(1H)-Quinolinone, 7-amino-3-methyl- represents the maturation of quinolone chemistry as researchers began exploring diverse substitution patterns beyond the initial focus on antimicrobial applications. The development of synthetic methodologies for quinolinone derivatives has continued to advance, with researchers developing new approaches based on varying strategies that originate from different perspectives on bond disconnections.

Properties

IUPAC Name

7-amino-3-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-4-7-2-3-8(11)5-9(7)12-10(6)13/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDVJVAYVZATQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 7-amino-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production of 2(1H)-Quinolinone, 7-amino-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 7-amino-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino and methyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antibacterial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 7-amino-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters: Amino groups at the 7-position (vs.

Methyl vs. Phenyl : Methyl groups improve solubility, while phenyl groups enhance steric interactions but reduce bioavailability .

Halogenation : Bromine or chlorine at the 6-position increases electrophilicity, useful in anticancer agents .

Biological Activity

Overview

2(1H)-Quinolinone, 7-amino-3-methyl- is a heterocyclic compound belonging to the quinolinone family. It features a quinoline core with an amino group at the 7th position and a methyl group at the 3rd position. This unique substitution pattern influences its biological activities, making it a subject of extensive research for potential therapeutic applications.

The compound is known to undergo various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : It can be reduced to yield corresponding amines.
  • Substitution : The amino and methyl groups can participate in substitution reactions with electrophiles.

Common reagents used in these reactions include potassium permanganate and sodium borohydride, among others.

The biological activity of 2(1H)-Quinolinone, 7-amino-3-methyl- is attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The precise molecular pathways involved depend on the specific biological activity being studied.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of quinolinone have shown significant antiproliferative effects in various cancer cell lines:

  • MDA-MB-231 (breast cancer) : Compounds displayed varying degrees of growth inhibition.
  • PC-3 (prostate cancer) : Notably sensitive to certain derivatives, with some compounds reducing cell viability by up to 56% at a concentration of 15 µM .

Table 1: Growth Inhibition in Cancer Cell Lines

CompoundCell LineConcentration (µM)% Viability
3aMDA-MB-2311570
4ePC-31556
4gMRC-5 (control)1579

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that various quinolinone derivatives possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 0.0195 mg/mL against E. coli .

Table 2: Antimicrobial Activity of Quinolinone Derivatives

CompoundTarget BacteriaMIC (mg/mL)
AE. coli0.0195
BS. aureus0.0048
CC. albicans0.039

Study on Carbonic Anhydrase Inhibition

A study highlighted the inhibitory effects of similar quinolinone compounds on carbonic anhydrases (CAs), specifically noting that certain derivatives effectively inhibited specific isoforms (e.g., hCA VII) while showing weaker inhibition on others like hCA II . This specificity suggests potential therapeutic applications in conditions where CA activity is dysregulated.

Antitrypanosomal Activity

Another investigation focused on the synthesis of new amide derivatives bearing a quinoline moiety, which were evaluated for their antitrypanosomal activities. These compounds showed promising results against Trypanosoma brucei, indicating their potential use in treating diseases such as sleeping sickness .

Q & A

Q. What are the established synthetic methodologies for 7-amino-3-methyl-2(1H)-quinolinone, and how can reaction yields be optimized?

The synthesis of 7-amino-3-methyl-2(1H)-quinolinone often involves cyclization of substituted aniline precursors with α,β-unsaturated ketones or via Vilsmeier-Haack formylation/acetylation reactions. For example, MSCL-DMF/DMAC reagents have been employed to introduce carbonyl groups at position 3 in quinoline derivatives . Optimization includes controlling reaction temperature (80–120°C) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and characterization by ¹H/¹³C NMR and HPLC (C18 column, UV detection at 254 nm) ensures ≥95% purity .

Q. How can the structural and electronic properties of 7-amino-3-methyl-2(1H)-quinolinone be characterized experimentally?

Key techniques include:

  • X-ray crystallography to resolve the planar quinolinone ring and confirm substituent positions.
  • UV-Vis spectroscopymax ~300–350 nm) to study π→π* transitions in the conjugated system.
  • Mass spectrometry (ESI-MS) for molecular weight verification (theoretical m/z: 188.1 for C₁₀H₁₀N₂O).
  • FT-IR to identify N-H stretching (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1680 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 7-amino-3-methyl-2(1H)-quinolinone derivatives?

Discrepancies in bioactivity (e.g., neuroleptic vs. anti-inflammatory effects) may arise from stereochemical variations or impurities in synthesized batches. To address this:

  • Perform stereoselective synthesis (e.g., chiral catalysts for asymmetric alkylation at position 3) .
  • Validate purity using HPLC-MS and compare results across multiple assays (e.g., in vitro enzyme inhibition vs. cell-based models).
  • Conduct molecular docking to assess binding affinities to target receptors (e.g., dopamine D₂ or PI3Kδ) .

Q. How can regioselective functionalization of 7-amino-3-methyl-2(1H)-quinolinone be achieved for SAR studies?

Regioselective modification at position 7 (amino group) or position 4 (via electrophilic substitution) is critical. Methods include:

  • Buchwald-Hartwig amination to introduce aryl/alkyl groups at position 6.
  • Halogenation (e.g., NBS in DMF) at position 4 for subsequent cross-coupling (Suzuki-Miyaura) .
  • Metallation with LDA (lithium diisopropylamide) at position 3 for alkyl/aryl additions .

Q. What analytical approaches distinguish tautomeric forms of 7-amino-3-methyl-2(1H)-quinolinone in solution?

The compound may exhibit keto-enol tautomerism. Techniques to resolve this include:

  • ¹H NMR titration in DMSO-d₆/CDCl₃ to observe proton shifts indicative of tautomeric equilibrium.
  • Variable-temperature NMR to track coalescence of signals (e.g., NH protons).
  • DFT calculations (B3LYP/6-31G*) to predict dominant tautomers based on solvent polarity .

Methodological Challenges

Q. How can researchers mitigate decomposition of 7-amino-3-methyl-2(1H)-quinolinone under acidic/basic conditions?

Stability studies show degradation via hydrolysis of the lactam ring. Recommendations:

  • Use buffered solutions (pH 6–8) during biological assays.
  • Store compounds under inert atmosphere (N₂/Ar) at –20°C.
  • Avoid prolonged exposure to strong acids/bases during synthesis .

Q. What computational tools predict the photophysical properties of 7-amino-3-methyl-2(1H)-quinolinone for optoelectronic applications?

  • TD-DFT (Time-Dependent Density Functional Theory) to simulate UV-Vis spectra and excited-state behavior.
  • Molecule editor software (e.g., GaussView) to model HOMO-LUMO gaps and charge transfer efficiency .

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